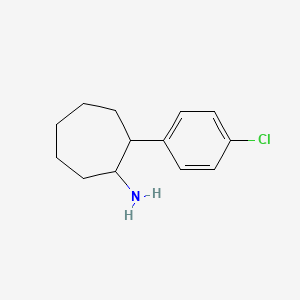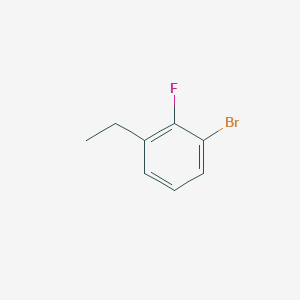![molecular formula C10H10N2O2 B12096034 methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)
methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, which are both important structures in organic chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the structure of the target molecule and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure but with the carboxylate group at a different position.
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar core structure but with an aldehyde group instead of a carboxylate.
Uniqueness
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8(10(13)14-2)7-4-3-5-11-9(7)12/h3-6H,1-2H3 |
InChI-Schlüssel |
IVHLOIKNKUXUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1N=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)
![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)


![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)



